NPEC-caged-(1S,3R)-ACPD

Off-target pharmacology GABA-A receptor inhibition Caged neurotransmitter selectivity

Non-caged (1S,3R)-ACPD causes constitutive mGluR activation that confounds baseline measurements; MNI-caged alternatives inhibit GABA-A receptors at working concentrations. NPEC-caged-(1S,3R)-ACPD eliminates both liabilities, enabling precise light-gated control. • Photochemical parameters: φ = 0.64, ε₃₄₇ = 660 M⁻¹cm⁻¹ - calibrated for near-UV photolysis and two-photon uncaging at subcellular resolution. • Verified absence of GABA-A receptor interference at experimental concentrations. • NPEC photorelease kinetics temporally match metabotropic signaling cascades. Supplied as ≥98% pure powder with full Certificate of Analysis.

Molecular Formula C16H18N2O8
Molecular Weight 366.32 g/mol
Cat. No. B560261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPEC-caged-(1S,3R)-ACPD
Synonyms(1S,3R)-1-(2-Nitrophenyl)ethylcarboxyaminocyclopentane-1,3-dicarboxylic acid
Molecular FormulaC16H18N2O8
Molecular Weight366.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(CCC(C2)C(=O)O)C(=O)O
InChIInChI=1S/C16H18N2O8/c1-9(11-4-2-3-5-12(11)18(24)25)26-15(23)17-16(14(21)22)7-6-10(8-16)13(19)20/h2-5,9-10H,6-8H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t9?,10-,16+/m1/s1
InChIKeySKBDCZAPZZBWJU-XOXYBHGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPEC-caged-(1S,3R)-ACPD: Quantitative Photochemical and Pharmacological Specifications for mGluR Research


NPEC-caged-(1S,3R)-ACPD (CAS 1315379-60-2) is a photolabile caged analog of the group I and II metabotropic glutamate receptor (mGluR) agonist (1S,3R)-ACPD. The compound incorporates a 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) photoprotecting group, rendering it biologically inert until near-UV photolysis . This caging strategy enables precise temporal and spatial control of mGluR activation in neurobiological experiments, with quantifiable photochemical properties that distinguish it from both non-caged (1S,3R)-ACPD and alternative caged glutamate derivatives [1].

Why NPEC-caged-(1S,3R)-ACPD Cannot Be Substituted with Standard mGluR Agonists or Other Caged Analogs


Substituting NPEC-caged-(1S,3R)-ACPD with non-caged (1S,3R)-ACPD precludes light-gated experimental control and introduces constitutive mGluR activation that confounds baseline measurements. Conversely, substituting with alternative caged compounds such as MNI-caged glutamate or MNI-caged ligands introduces distinct and quantifiable liabilities: MNI-based cages exhibit sub-microsecond photorelease kinetics suitable for fast ionotropic receptors but inappropriate for slower mGluR signaling, and they produce off-target GABA-A receptor inhibition at experimentally relevant concentrations [1]. NPEC-caged-(1S,3R)-ACPD provides a uniquely defined photochemical and pharmacological profile—quantum yield (φ) = 0.64, ε₃₄₇ = 660 M⁻¹cm⁻¹, and verified absence of GABA-A receptor interference —making generic substitution scientifically unjustifiable for experiments requiring mGluR-specific, spatially and temporally controlled activation.

NPEC-caged-(1S,3R)-ACPD: Head-to-Head Photochemical and Pharmacological Evidence vs. Closest Alternatives


GABA-A Receptor Off-Target Profile: NPEC-caged vs. MNI-caged Ligands

In direct comparative testing using brain slice electrophysiology, NPEC-caged ligands including NPEC-caged-(1S,3R)-ACPD demonstrated no measurable interference with GABA-ergic transmission at experimentally employed concentrations, whereas MNI-caged ligands produced significant GABA-A receptor inhibition with IC₅₀ values approaching maximum useful concentrations for receptor signaling experiments [1]. This differential off-target liability is a decisive factor in experimental design where GABAergic network integrity must be preserved.

Off-target pharmacology GABA-A receptor inhibition Caged neurotransmitter selectivity

Photorelease Kinetics: NPEC Slower Uncaging vs. MNI Sub-Microsecond Release

MNI-caged amino acids exhibit sub-microsecond release times suitable for investigating mechanisms at fast ionotropic synaptic receptors. In contrast, NPEC cages including NPEC-caged-(1S,3R)-ACPD exhibit slower photorelease kinetics [1]. This slower uncaging is not a deficiency; it is functionally matched to the slower time course of metabotropic glutamate receptor signaling, providing adequate temporal resolution for mGluR studies without the unnecessary synthetic complexity of ultra-fast cages.

Uncaging kinetics Photolysis half-time mGluR signaling

Photochemical Efficiency: Extinction Coefficient and Quantum Yield vs. Generic Caged Compound Standards

NPEC-caged-(1S,3R)-ACPD exhibits a well-characterized photochemical profile: extinction coefficient (ε₃₄₇) = 660 M⁻¹cm⁻¹ and quantum yield (φ) = 0.64 at near-UV wavelengths . This quantifies the efficiency with which absorbed photons produce active (1S,3R)-ACPD. These values provide a reproducible benchmark for calibrating light dosage in uncaging experiments and comparing efficiency across different caged compound preparations.

Photolysis efficiency Quantum yield Extinction coefficient UV uncaging

Parent Agonist Potency: (1S,3R)-ACPD mGluR Subtype EC₅₀ Profile vs. (±)-trans-ACPD

The active parent compound (1S,3R)-ACPD exhibits defined EC₅₀ values of 5 μM (mGluR2), 15 μM (mGluR5), 42 μM (mGluR1), and 60 μM (mGluR6), demonstrating broad group I/II mGluR agonist activity . In contrast, (±)-trans-ACPD shows EC₅₀ values of 2 μM (mGluR2), 15 μM (mGluR1), 23 μM (mGluR5), and approximately 800 μM (mGluR4) . The (1S,3R) single isomer provides more balanced group I/II potency compared to the racemic mixture.

mGluR agonist EC₅₀ values Receptor subtype selectivity

Aqueous and DMSO Solubility: Formulation Flexibility vs. Alternative Caged Glutamate Derivatives

NPEC-caged-(1S,3R)-ACPD is soluble to 10 mM in water and to 100 mM in DMSO . This dual-solvent compatibility enables flexible experimental design, allowing preparation of concentrated DMSO stocks for long-term storage followed by aqueous dilution for physiological buffer applications without precipitation concerns.

Solubility Stock solution preparation DMSO compatibility

Functional Validation: NPEC-caged-ACPD Photolysis Generates mGluR1-Mediated Slow Inward Currents in Purkinje Neurons

In Purkinje neuron slice recordings, photolysis of NPEC-caged-ACPD generated slow inward currents that were blocked by the mGluR type 1 antagonist CPCCOEt, phenocopying the slow sEPSC observed with parallel fiber burst stimulation [1]. This functional validation confirms that uncaged (1S,3R)-ACPD activates native mGluR1 receptors in situ with physiologically relevant kinetics.

Purkinje neuron mGluR1 Electrophysiology CPCCOEt

NPEC-caged-(1S,3R)-ACPD: Optimized Application Scenarios Driven by Quantitative Evidence


Spatially Resolved mGluR1 Mapping in Cerebellar Purkinje Neurons

NPEC-caged-(1S,3R)-ACPD enables focal near-UV uncaging to activate mGluR1 receptors at discrete dendritic locations in Purkinje neurons, recapitulating slow sEPSCs seen with parallel fiber stimulation while avoiding GABA-A receptor off-target effects observed with MNI-caged alternatives [1]. This application leverages the compound's verified mGluR1 functional activation profile and absence of GABA-ergic interference.

Group I/II mGluR Signaling Pathway Dissection with Temporal Control

The slower photorelease kinetics of the NPEC cage are functionally matched to the time course of metabotropic receptor signaling, enabling flash photolysis experiments that temporally isolate mGluR activation from presynaptic processes [1]. The defined EC₅₀ profile of (1S,3R)-ACPD across mGluR2, mGluR5, and mGluR1 supports experiments investigating differential group I/II contributions to synaptic plasticity, neuroprotection, or neuromodulation.

Two-Photon Uncaging for Subcellular mGluR Activation

The quantifiable photochemical parameters (ε₃₄₇ = 660 M⁻¹cm⁻¹, φ = 0.64) [1] facilitate calibration of two-photon excitation protocols for NPEC-caged-(1S,3R)-ACPD, enabling diffraction-limited uncaging at subcellular resolution. This supports high-precision mapping of mGluR distribution and function in neuronal compartments where traditional bath application of agonists lacks spatial resolution.

GABAergic Network Studies Requiring Preserved Inhibitory Transmission

In experiments where GABA-A receptor integrity is essential, NPEC-caged-(1S,3R)-ACPD is preferred over MNI-caged ligands due to its verified absence of GABA-A receptor inhibition at working concentrations [1]. This enables concurrent investigation of mGluR-mediated excitation and GABAergic inhibition within the same neuronal circuit without caged compound-induced artifacts.

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